KGP94

Cathepsin L Protease Selectivity Drug Discovery

KGP94 is a non-peptide, reversible, competitive cathepsin L inhibitor (IC50=189 nM) with >50-fold selectivity over cathepsin B. Unlike peptide-based alternatives, KGP94 offers superior synthetic tractability, drug-like properties, and comprehensive validation across in vitro migration/invasion assays, ex vivo angiogenesis models, and in vivo metastasis studies in breast and prostate cancer. Validated i.p. dosing at 10 mg/kg reduces lung metastasis incidence by ~40%. For aqueous-dosing requirements, the KGP420 phosphate prodrug provides 600-fold greater solubility. Choose KGP94 to eliminate off-target variables and ensure reproducible, publication-ready preclinical results.

Molecular Formula C14H12BrN3OS
Molecular Weight 350.23
CAS No. 1131456-28-4
Cat. No. B608332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKGP94
CAS1131456-28-4
SynonymsKGP94;  KGP 94;  KGP-94.
Molecular FormulaC14H12BrN3OS
Molecular Weight350.23
Structural Identifiers
SMILESS=C(N)N/N=C(C1=CC=CC(Br)=C1)\C2=CC=CC(O)=C2
InChIInChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13-
InChIKeyZDBKSZKTCPOBFR-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KGP94 (CAS 1131456-28-4): A Selective Cathepsin L Inhibitor for Anti-Metastatic Cancer Research


KGP94 is a functionalized benzophenone thiosemicarbazone derivative that acts as a potent, reversible, and time-dependent competitive inhibitor of human cathepsin L (CTSL), a lysosomal cysteine protease implicated in tumor progression, invasion, and angiogenesis [1]. The compound exhibits an IC50 of 189 nM against cathepsin L and demonstrates a favorable selectivity profile with minimal inhibition of cathepsin B (IC50 > 10 μM) [1][2]. KGP94 has been extensively characterized in preclinical models of breast and prostate cancer metastasis, where it impairs tumor cell migration, invasion, and tumor-induced angiogenesis [2]. Unlike many cathepsin inhibitors that possess peptide-based scaffolds, KGP94 is a small-molecule non-peptide inhibitor, which confers distinct advantages in terms of synthetic tractability and potential drug-like properties [3].

Why Generic Cathepsin L Inhibitors Cannot Substitute for KGP94 in Preclinical Metastasis Studies


Cathepsin L inhibitors represent a chemically diverse class encompassing peptide aldehydes (e.g., Z-Phe-Tyr-CHO, IC50 = 0.85 nM), peptide-based probes (e.g., Cbz-Phe-Arg-AMC), and small-molecule thiosemicarbazones. Despite sharing the same nominal target, these agents differ fundamentally in scaffold chemistry, selectivity profile, cellular permeability, and in vivo utility. Peptide-based inhibitors, while often more potent in isolated enzyme assays, frequently exhibit poor metabolic stability, limited membrane permeability, and broader off-target activity against other cysteine proteases [1]. In contrast, KGP94 is a non-peptide thiosemicarbazone that has been specifically optimized through iterative structure-activity relationship (SAR) studies to balance potency against cathepsin L (IC50 = 189 nM) with selectivity over cathepsin B (IC50 > 10 μM) and functional efficacy in complex biological systems [2]. Furthermore, KGP94 has been validated across multiple orthogonal preclinical models—including in vitro migration/invasion assays, ex vivo angiogenesis assessments, and in vivo metastasis studies—establishing a comprehensive evidence base that is absent for most commercially available cathepsin L inhibitors [3]. Simply interchanging KGP94 with another cathepsin L inhibitor based solely on nominal target annotation would introduce uncontrolled variables including differing selectivity profiles, uncharacterized off-target effects, and unvalidated in vivo performance—each of which could fundamentally confound experimental interpretation and compromise reproducibility.

KGP94 Product-Specific Quantitative Evidence: Direct Comparator Data for Informed Procurement


KGP94 Demonstrates >50-Fold Selectivity for Cathepsin L Over Cathepsin B Relative to Non-Selective Peptide-Based Inhibitors

KGP94 exhibits a selectivity window of >50-fold for cathepsin L (IC50 = 189 nM) over cathepsin B (IC50 > 10 μM) in enzymatic assays [1]. This selectivity profile is distinct from commonly used peptide-based cathepsin L inhibitors such as Z-Phe-Tyr-CHO, which demonstrates a narrower selectivity window of approximately 100-fold (cathepsin L IC50 = 0.85 nM; cathepsin B IC50 = 85.1 nM) . While Z-Phe-Tyr-CHO is more potent on an absolute IC50 basis, KGP94's thiosemicarbazone scaffold was specifically optimized through SAR analysis to maintain cathepsin L inhibitory activity while minimizing cross-reactivity with cathepsin B, a related cysteine protease with distinct biological functions [1]. The >50-fold selectivity of KGP94 ensures that observed biological effects can be attributed with greater confidence to cathepsin L inhibition rather than off-target cathepsin B engagement.

Cathepsin L Protease Selectivity Drug Discovery

KGP94 Abrogates Secreted Cathepsin L Activity and Metastatic Cell Functions at 25 μM in Direct Head-to-Head Comparison with Untreated Controls

In a direct functional comparison using conditioned media from PC-3ML prostate cancer cells and MDA-MB-231 breast cancer cells, treatment with 25 μM KGP94 resulted in a statistically significant reduction in cathepsin L enzymatic activity against the fluorogenic substrate Z-Phe-Arg-AMC relative to untreated controls (p < 0.0001) [1]. This reduction in proteolytic activity translated to functional consequences: KGP94 treatment decreased PC-3ML cell migration by approximately 60% (p < 0.0005) and reduced MDA-MB-231 cell migration by a similar magnitude [1]. Furthermore, KGP94 treatment inhibited transwell invasion of both PC-3ML and MDA-MB-231 cells by 50-70% relative to untreated controls (p < 0.01 to p < 0.001) [1]. These data provide a clear quantitative benchmark for the functional efficacy of KGP94 in impairing metastasis-associated cellular behaviors under standard in vitro conditions.

Cancer Metastasis Cell Migration Tumor Invasion

KGP94 Delays Primary Tumor Growth and Reduces Spontaneous Lung Metastasis In Vivo: Evidence from Orthotopic Breast Cancer Models

In a preclinical C3H mouse mammary carcinoma model, intraperitoneal administration of KGP94 at 10 mg/kg or higher significantly delayed primary tumor growth, extending the time to reach 500 mm³ (TGT500) from 18.0 days (± 0.3) in control animals to approximately 21 days in KGP94-treated animals [1]. Notably, treatment at 5 mg/kg also significantly extended TGT500 to 21.4 days (± 1.1) in the C3H mammary carcinoma model, demonstrating efficacy at moderate dosing [1]. In a separate lung metastasis study using the same C3H mammary carcinoma model, spontaneous lung metastases were observed in 5 of 10 mice (50%) in the control group, compared with only 3 of 10 mice (30%) in the KGP94-treated group—representing a 40% reduction in metastatic incidence [2]. These in vivo findings provide direct evidence that KGP94 exerts measurable anti-tumor and anti-metastatic effects in physiologically relevant animal models.

In Vivo Efficacy Tumor Growth Delay Lung Metastasis

KGP94 Improves Overall Survival and Reduces Metastatic Bone Tumor Burden in a Preclinical Prostate Cancer Model

In an intracardiac injection model of prostate cancer bone metastasis, treatment with the CTSL inhibitor KGP94 resulted in a significant reduction in metastatic tumor burden in the bone and an improvement in overall survival [1]. Specifically, KGP94 treatment led to a significant reduction in metastatic incidence and bone metastases burden, accompanied by a marked improvement in overall survival [1]. The reduction in metastatic tumor burden was associated with a striking decrease in tumor angiogenesis and bone resorption, as evidenced by decreased osteoclast formation and impaired bone resorptive function [1]. This represents a distinct therapeutic dimension not commonly reported for other cathepsin L inhibitors, positioning KGP94 as a tool compound uniquely suited for investigating the interplay between cathepsin L activity and the bone metastatic niche.

Bone Metastasis Prostate Cancer Overall Survival

KGP94 Significantly Reduces Tumor-Induced Angiogenesis In Vivo: A Differentiated Functional Endpoint

Preclinically, CTSL ablation using shRNA or KGP94 treatment led to a significant reduction in MDA-MB-231 tumor cell-induced angiogenesis in vivo [1]. In vitro assessments further demonstrated a significant decrease in various angiogenic properties—including endothelial cell sprouting, migration, invasion, tube formation, and proliferation—in the presence of KGP94 [1]. Microarray analyses revealed a significant upregulation of cell cycle-related genes by CTSL, and Western blot analyses confirmed upregulation of cyclin family members by CTSL, establishing a mechanistic link between cathepsin L activity and angiogenic signaling [1]. The comprehensive anti-angiogenic profile of KGP94 distinguishes it from cathepsin L inhibitors that have not been evaluated in angiogenesis-specific assays.

Tumor Angiogenesis Endothelial Cell Function Anti-Angiogenic

Phosphate Prodrug KGP420 Offers 600-Fold Enhanced Aqueous Solubility Relative to KGP94 for In Vivo Formulation Flexibility

KGP94 exhibits limited aqueous solubility, which presents a challenge for in vivo dosing and formulation development. To address this limitation, the phosphate prodrug KGP420 was developed and demonstrated a remarkable 600-fold increase in aqueous solubility over the parent compound KGP94 [1]. Critically, enzymatic hydrolysis with alkaline phosphatase (ALP) demonstrated that KGP420 is readily converted to the active parent compound KGP94 under physiological conditions, ensuring that the solubility enhancement does not compromise target engagement [1]. The prodrug did not disintegrate in aqueous solution, even after prolonged exposure at physiological temperature [1]. This prodrug strategy provides researchers with formulation flexibility: KGP94 remains suitable for in vitro and ex vivo applications where DMSO solubility is acceptable, while KGP420 enables in vivo studies requiring aqueous dosing vehicles.

Prodrug Aqueous Solubility In Vivo Formulation

Optimal Research Application Scenarios for KGP94 Based on Quantitative Evidence


Investigating Cathepsin L-Dependent Migration and Invasion in Breast and Prostate Cancer Cell Models

KGP94 at 25 μM provides a validated concentration for suppressing cathepsin L enzymatic activity and impairing metastatic cell functions in PC-3ML prostate cancer and MDA-MB-231 breast cancer cell lines [1]. This application scenario is supported by direct quantitative evidence showing approximately 60% reduction in cell migration and 50-70% reduction in invasion relative to untreated controls. Researchers should anticipate that KGP94 treatment will reduce cathepsin L activity against fluorogenic substrate Z-Phe-Arg-AMC by a statistically significant margin (p < 0.0001) under standard assay conditions [1].

Evaluating Anti-Metastatic Efficacy in Orthotopic Murine Mammary Carcinoma Models

For in vivo studies using the C3H mammary carcinoma orthotopic model, KGP94 administered intraperitoneally at 10 mg/kg provides a validated dosing regimen that delays primary tumor growth (TGT500 extended from 18.0 to ~21 days) and reduces spontaneous lung metastasis incidence by approximately 40% (from 50% to 30%) [2][3]. Treatment at 5 mg/kg also demonstrates significant tumor growth delay in this model (TGT500 extended to 21.4 days), suggesting a dose-response relationship that researchers can leverage for dose-ranging studies [2].

Studying Cathepsin L-Mediated Tumor Angiogenesis and Endothelial Cell Biology

KGP94 has been specifically validated as a tool compound for investigating the role of cathepsin L in tumor angiogenesis [4]. In vitro endothelial cell assays demonstrate that KGP94 treatment significantly decreases endothelial cell sprouting, migration, invasion, tube formation, and proliferation [4]. In vivo, KGP94 treatment significantly reduces MDA-MB-231 tumor cell-induced angiogenesis [4]. This application scenario is particularly relevant for studies examining the intersection of protease activity and angiogenic signaling, an area where alternative cathepsin L inhibitors lack comparable validation.

Aqueous Formulation for In Vivo Dosing Using the KGP420 Phosphate Prodrug

For in vivo studies requiring aqueous dosing vehicles rather than DMSO-based formulations, the KGP420 phosphate prodrug provides a 600-fold increase in aqueous solubility relative to KGP94 [5]. The prodrug is readily converted to active KGP94 by endogenous alkaline phosphatases and remains stable in aqueous solution under physiological temperature conditions [5]. This application scenario is particularly relevant for researchers conducting long-term in vivo studies where DMSO exposure must be minimized or where aqueous solubility is a prerequisite for specific administration routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for KGP94

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.